molecular formula C15H20O6 B1330583 4'-Formylbenzo-15-crown 5-Ether CAS No. 60835-73-6

4'-Formylbenzo-15-crown 5-Ether

Cat. No. B1330583
CAS RN: 60835-73-6
M. Wt: 296.31 g/mol
InChI Key: MBJIKIAWNPEHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Formylbenzo-15-crown 5-Ether is a chemical compound that belongs to the family of crown ethers, which are known for their ability to form complexes with various cations. The compound features a benzo-15-crown-5 moiety, which is a macrocyclic polyether with the capacity to coordinate metal ions through its ether oxygens.

Synthesis Analysis

The synthesis of derivatives of 4'-Formylbenzo-15-crown 5-Ether involves condensation reactions. Specifically, new crown ether Schiff base derivatives were synthesized by reacting 4'-formylbenzo-15-crown-5 with 1,2-bis(2-aminophenoxy)ethane . This process results in the formation of Schiff bases, which are compounds featuring a characteristic imine group (C=N) that is formed by the condensation of an amine with an aldehyde.

Molecular Structure Analysis

The molecular structures of the synthesized Schiff base derivatives of 4'-Formylbenzo-15-crown 5-Ether were confirmed using various spectroscopic techniques. These techniques include infrared spectroscopy (IR), proton nuclear magnetic resonance ((1)H-NMR), carbon-13 nuclear magnetic resonance ((13)C-NMR), ultraviolet-visible spectroscopy (UV-Vis), and mass spectrometry . These methods provide detailed information about the molecular framework and the nature of the bonding within the compounds.

Chemical Reactions Analysis

The Schiff base derivatives of 4'-Formylbenzo-15-crown 5-Ether can undergo further chemical reactions, such as the formation of complexes with metal ions. For instance, the laterally functionalized crown ethers synthesized from 4'-formyl-5'-hydroxybenzo-15-crown-5 were found to form crystalline 1:1 complexes with sodium perchlorate (Na+). The formation of these complexes was confirmed by various spectroscopic analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds and their complexes were characterized extensively. The tautomeric equilibria between the phenol-imine and keto-amine forms were studied using UV-Vis absorption spectra, revealing that tautomeric interconversion occurs in polar solvents . Additionally, the crystal structure of one of the compounds indicated the presence of a strong intramolecular hydrogen bond in the solid state, which influences the stability and reactivity of the compound .

Scientific Research Applications

Synthesis of Novel Derivatives

  • 4'-Formylbenzo-15-crown-5 has been utilized in synthesizing new aminomethylphosphonic acids, leading to compounds with high yields and potential applications in various chemical fields (Boduszek & Luboch, 2004).

Schiff Base Crown Ethers

  • This compound has been instrumental in creating Schiff base type crown ethers, which show significant interactions with sodium and potassium ions, highlighting its importance in studying metal ion-crown ether interactions (Wu et al., 2010).

Photochemical Research

  • The photochemical behavior of 4'-Formylbenzo-15-crown-5 has been studied, revealing insights into the interactions of crown ethers with sodium ions, which is crucial for understanding photochemical reactions in crown ether derivatives (Hirano et al., 1981).

Crown Ether Synthesis

  • Efficient methods for synthesizing 4'-Formylbenzo-15-crown-5 have been developed, providing a foundation for further exploration in crown ether chemistry (Wada et al., 1980).

Spectroscopic Characterization

  • New crown ether Schiff base derivatives containing 4'-formylbenzo-15-crown-5 have been synthesized and characterized, offering valuable information on their structural and spectroscopic properties (Hayvalı et al., 2004).

Colorimetric Detection Applications

  • Derivatives of 4'-Formylbenzo-15-crown-5 have been used for the selective colorimetric detection of gold ions, showcasing its potential in analytical chemistry (Bhosale et al., 2019).

Safety And Hazards

4’-Formylbenzo-15-crown 5-Ether is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if skin or eye irritation persists .

properties

IUPAC Name

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11-12H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJIKIAWNPEHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)C=O)OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314828
Record name 4'-Formylbenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbaldehyde

CAS RN

60835-73-6
Record name 4′-Formylbenzo-15-crown-5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60835-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 288923
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115598
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Formylbenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Formylbenzo-15-crown 5-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of hexamethylenetretramine (1.87 mmol, 0.27 g) in trifluoroacetic acid (1.4 cm3) was added to benzo 15-crown-5 ether (1.87 mmol, 0.5 g) under nitrogen; the mixture was heated to reflux for 12 hours.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Formylbenzo-15-crown 5-Ether
Reactant of Route 2
Reactant of Route 2
4'-Formylbenzo-15-crown 5-Ether
Reactant of Route 3
Reactant of Route 3
4'-Formylbenzo-15-crown 5-Ether
Reactant of Route 4
Reactant of Route 4
4'-Formylbenzo-15-crown 5-Ether
Reactant of Route 5
Reactant of Route 5
4'-Formylbenzo-15-crown 5-Ether
Reactant of Route 6
Reactant of Route 6
4'-Formylbenzo-15-crown 5-Ether

Citations

For This Compound
33
Citations
OA Fedorova, EN Andryukhina, MM Mashura… - Arkivoc, 2005 - arkat-usa.org
… residues with different combinations of N atoms were prepared by condensation of methyl-substituted six-membered heterocyclic bases with 4’-formylbenzo-15-crown-5 ether; the best …
Number of citations: 21 www.arkat-usa.org
AI Vedernikov, SN Dmitrieva, LG Kuz'mina… - Russian Chemical …, 2009 - Springer
… 6,9 trioxaundecane, 1,11 diiodo 3,6,9 trioxaundecane, 1,5 diamino 3 oxapentane, N,N dimethyl 1,5 diamino 3 oxapentane, benzo 15 crown 5 ether (2a), 4 formylbenzo 15 crown 5 ether …
Number of citations: 12 link.springer.com
YV Fedorov, O Fedorova, N Schepel… - The Journal of …, 2005 - ACS Publications
… A mixture of 44 mg of 3 (0.2 mmol), 130 mg of 4‘-formylbenzo-15-crown-5 ether (0.44 mmol), and 49 mg of t-BuOK (0.44 mmol) in 10 mL of anhydrous dimethylformamide (DMF) was …
Number of citations: 22 pubs.acs.org
SP Gromov, OA Fedorova, EN Ushakov, II Baskin… - Russian chemical …, 1998 - Springer
… A mixture of betaine 4a (0.64 g, 1.9 retool) and 4'-formylbenzo-15-crown-5 ether 6 (0.65 g, 2.2 … A mixture of betaine 4a (0.64 g, 1.9 mmol) and 4"-formylbenzo-15-crown-5 ether 6 (0.65 g, …
Number of citations: 10 link.springer.com
SP Gromov, OA Fedorova, EN Ushakov… - Journal of the …, 1999 - pubs.rsc.org
… Condensation of 3 with 4-formylbenzo-15-crown-5 ether 5 in the presence of pyridine as base gave dye 2a in addition to a cyanine dye side product, as determined by …
Number of citations: 60 pubs.rsc.org
SP Gromov, EN Ushakov, OA Fedorova… - The Journal of …, 2003 - ACS Publications
… Compound 5 was prepared by condensation of 4-methylquinoline with 4‘-formylbenzo-15-crown-5 ether (7) (Scheme 4). NaOMe was used, as base, to promote this reaction. …
Number of citations: 71 pubs.acs.org
T Sugano, SJ Blundell, W Hayes, H Tajima… - … status solidi c, 2012 - Wiley Online Library
… ,12-tetraoxatetradecan-1,14-diyloxy)phenyl)4,4,5,5-tetramethyl-4,5-dihydro-3-oxido-1H-imidazol-3ium-2-yl-1-oxyl] and 18C6PIN, were synthesized from 4formylbenzo-15-crown-5-ether …
Number of citations: 1 onlinelibrary.wiley.com
E Tulyakova, S Delbaere, Y Fedorov… - … A European Journal, 2011 - Wiley Online Library
… Treatment of 2,4-dimethylpyridine at the 4-position by the 4′-formylbenzo-15-crown-5 ether … of the 2-methyl function with 4′-formylbenzo-15-crown-5 ether afforded bis(styryl) dye 1 in …
EN Andryukhina, MM Mashura, OA Fedorova… - Russian chemical …, 2005 - Springer
… Condensation of azine derivatives 1a—g with 4-formylbenzo 15 crown 5 ether (2a) or 3,4 dimethoxy benzaldehyde (2b) was carried out at room temperature …
Number of citations: 7 link.springer.com
EV Malysheva, TA Balashova, AS Arsen'ev… - Russian Chemical …, 1998 - researchgate.net
… Dye 2a was synthesized in 44% yield by the condensation of betaine 4a with 4"-formylbenzo-15-crown-5 ether* (6) in the presence of pyridine serving as a base. When a large excess …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.